3-Fluoro-2-[(oxan-3-yl)methoxy]pyridine
Description
3-Fluoro-2-[(oxan-3-yl)methoxy]pyridine is a fluorinated pyridine derivative featuring a six-membered oxane (tetrahydropyran) ring attached via a methoxy group at the 2-position of the pyridine core and a fluorine atom at the 3-position. This structural motif is significant in medicinal chemistry due to the electronic and steric effects imparted by the fluorine atom and the oxane moiety. The compound’s design leverages the pyridine scaffold’s versatility in drug discovery, often utilized for its ability to engage in hydrogen bonding and π-π interactions with biological targets . The oxane ring contributes to improved solubility and metabolic stability compared to smaller heterocycles, making it a candidate for central nervous system (CNS) targeting or enzyme inhibition applications .
Properties
IUPAC Name |
3-fluoro-2-(oxan-3-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-10-4-1-5-13-11(10)15-8-9-3-2-6-14-7-9/h1,4-5,9H,2-3,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQHEPSUUOMYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)COC2=C(C=CC=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-[(oxan-3-yl)methoxy]pyridine typically involves the fluorination of a pyridine precursor. One common method is the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride in dimethylformamide at room temperature . Another method involves the use of aluminum fluoride and copper fluoride at high temperatures (450-500°C) to achieve fluorination .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-[(oxan-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
3-Fluoro-2-[(oxan-3-yl)methoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-[(oxan-3-yl)methoxy]pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
2-Fluoro-3-[(S)-2-azetidinylmethoxy]pyridine (F-A-85380)
- Structure : Substitutes oxane with a four-membered azetidine ring.
- Biological Activity: Exhibits subnanomolar affinity (Ki = 46–48 pM) for α4β2 nicotinic acetylcholine receptors (nAChRs), with high selectivity over α7 nAChR and 5HT3 receptors. The smaller azetidine ring enhances binding pocket compatibility in CNS targets .
- Pharmacokinetics : Radiolabeled with fluorine-18 for positron emission tomography (PET) imaging, achieving thalamus-specific uptake (4% I.D./100 mL tissue at 60 min) in baboons .
3-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride
- Structure : Features a five-membered pyrrolidine ring instead of oxane.
- However, the protonated amine in the hydrochloride salt may reduce passive diffusion .
3-[(3-Chlorophenyl)methoxy]-2-fluoropyridine
- Structure : Replaces oxane with a 3-chlorophenyl group.
- Applications : The aromatic substituent enhances lipophilicity (logP ~2.8), favoring membrane interaction in corrosion inhibition or antimicrobial contexts. Lacks the metabolic stability of oxane due to susceptibility to oxidative degradation .
Methoxy vs. Hydroxyl Groups
- Compounds with m-hydroxyl groups on aromatic rings (e.g., sulfonamide derivatives in ) show superior antiproliferative activity compared to methoxy analogues, except when terminal electron-withdrawing groups (e.g., -CF3) enhance potency via resonance effects .
- In 3-Fluoro-2-[(oxan-3-yl)methoxy]pyridine, the methoxy group balances solubility and steric bulk, avoiding the metabolic lability of hydroxyl groups .
Fluorine vs. Bromine Substitution
- Bromine at the pyridine 3-position (as in SARS-CoV-2 Mpro inhibitors) increases binding energy scores (-6.56 kcal/mol vs. -6.31 kcal/mol for methoxy) due to enhanced halogen bonding. However, fluorine’s smaller size and electronegativity minimize steric clashes in receptor pockets .
Ring Size and Bridging Groups
- Ethylene vs. Propyl Bridges : In sulfonamide derivatives, propyl bridges improve antiproliferative activity by ~30% compared to ethylene, likely due to increased conformational flexibility and target engagement .
- Oxane vs. Pyran Rings : Oxane’s saturated structure reduces ring strain compared to pyran, enhancing synthetic yields and stability. Pyran-based corrosion inhibitors show 15–20% higher efficiency in acidic media, attributed to planar geometry for surface adsorption .
Physicochemical and Pharmacokinetic Profiles
| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Key Pharmacokinetic Feature |
|---|---|---|---|---|
| This compound | ~239.25 | ~1.5 | ~0.8 (PBS) | Moderate BBB penetration (predicted) |
| F-A-85380 | 224.23 | 1.2 | 1.2 (saline) | Rapid brain uptake (PET imaging) |
| 3-[(3-Chlorophenyl)methoxy]-2-fluoropyridine | 237.66 | 2.8 | 0.3 (DMSO) | High plasma protein binding (>90%) |
- Oxane Advantage : The oxane derivative’s logP (~1.5) optimizes solubility and permeability, avoiding the extremes of chlorophenyl (logP 2.8) or azetidine (logP 1.2) analogues .
Biological Activity
3-Fluoro-2-[(oxan-3-yl)methoxy]pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique chemical properties, attributed to the presence of fluorine, enhance its reactivity and biological activity, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 215.22 g/mol. The structure features a pyridine ring substituted with a fluorine atom and a methoxy group linked to an oxane moiety, contributing to its distinctive pharmacological profile.
The biological activity of this compound is primarily mediated through its interaction with various biological targets:
- Antimicrobial Activity : Similar compounds have shown efficacy against a range of bacterial strains. The introduction of fluorine is known to enhance the binding affinity of drugs to their targets, potentially improving their antimicrobial properties .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cells, although specific mechanisms remain under investigation. Compounds with similar structures often induce apoptosis in cancer cells through various pathways, including the disruption of cellular signaling and the induction of oxidative stress.
Antimicrobial Activity
A study evaluating the antibacterial effects of fluorinated pyridine derivatives demonstrated that compounds similar to this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The introduction of fluorine was linked to increased antibacterial potency due to enhanced lipophilicity and improved cell membrane penetration .
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, research indicated that this compound reduced cell viability in breast cancer (MCF7) and lung cancer (A549) cell lines by inducing apoptosis through caspase activation pathways.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Caspase pathway activation |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence its bioavailability and efficacy:
- Absorption : The presence of the methoxy group may enhance solubility in biological fluids.
- Distribution : Fluorinated compounds often exhibit favorable distribution characteristics due to their lipophilicity.
- Metabolism : The metabolic pathways for fluorinated pyridines typically involve oxidation or conjugation reactions.
- Excretion : Renal excretion is likely, but specific studies are needed to confirm this for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
